

# Synthesis and Characterization of 60-Fulleroacetic Acid: A Technical Guide

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This guide provides a comprehensive overview of the synthesis and characterization of **60-fulleroacetic acid**, a functionalized fullerene derivative with significant potential in materials science and drug development. The document details a common synthetic route, the Bingel-Hirsch reaction, and outlines the standard analytical techniques for its characterization.

# Synthesis of 60-Fulleroacetic Acid via the Bingel-Hirsch Reaction

The Bingel-Hirsch reaction is a widely employed method for the cyclopropanation of fullerenes, offering a versatile pathway to introduce various functional groups.[1][2] This reaction typically involves the in-situ formation of a halomalonate, which then reacts with C60 in the presence of a base.[2] For the synthesis of a fullerene monocarboxylic acid, a malonate with one ester group and one acid group is often utilized, followed by hydrolysis if necessary.

### **Reaction Principle**

The reaction proceeds through the nucleophilic addition of a carbanion, generated from a bromo- or iodomalonate derivative, to a 6-6 double bond of the fullerene cage. This is followed by an intramolecular nucleophilic substitution, where the resulting fullerene anion displaces the halide to form a cyclopropane ring.[1][2]

## **Experimental Protocol**

### Foundational & Exploratory





The following protocol describes the synthesis of a methano[3]fullerene carboxylate, which can be subsequently hydrolyzed to yield **60-fulleroacetic acid**.[4]

#### Materials:

- [3]Fullerene (C60)
- Ethyl bromoacetate
- Triphenylphosphine
- Toluene (anhydrous)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Methanol
- Silica gel for column chromatography

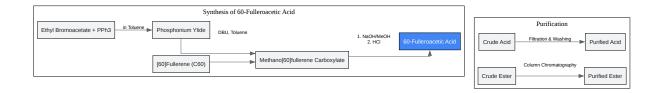
#### Procedure:

- Preparation of the Ylide: In a round-bottom flask, dissolve ethyl bromoacetate and triphenylphosphine in anhydrous toluene under a nitrogen atmosphere. Stir the solution at room temperature to form the corresponding phosphonium salt.
- Reaction with C60: In a separate flask, dissolve C60 in anhydrous toluene to form a purple solution. Add the freshly prepared ylide to the C60 solution.
- Cyclopropanation: Slowly add DBU to the reaction mixture. The color of the solution will
  gradually change from purple to brown. Allow the reaction to stir at room temperature for
  several hours to ensure completion.
- Work-up and Purification of the Ester: After the reaction is complete, concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on



silica gel using a suitable eluent, such as a toluene/hexane mixture, to isolate the methano[3]fullerene carboxylate.

- Hydrolysis to Carboxylic Acid: The purified ester is dissolved in a mixture of methanol and a solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the carboxylic acid.
- Acidification and Isolation: After hydrolysis, the solution is acidified with dilute hydrochloric
  acid to precipitate the 60-fulleroacetic acid. The precipitate is collected by filtration, washed
  with water to remove any inorganic salts, and dried under vacuum.



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Caption: Synthetic workflow for 60-fulleroacetic acid.

### Characterization of 60-Fulleroacetic Acid

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized **60-fulleroacetic acid**.

### **Spectroscopic Characterization**

- 2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR: The proton NMR spectrum is used to confirm the presence of the acetic acid moiety. The methylene protons (-CH<sub>2</sub>-) and the acidic proton (-COOH) will show



characteristic chemical shifts.

• 13C-NMR: The carbon NMR spectrum provides evidence for the functionalization of the fullerene cage. The sp³-hybridized carbons of the cyclopropane ring and the fullerene cage carbons attached to it will have distinct chemical shifts compared to the sp² carbons of the pristine C60. The carbonyl carbon of the carboxylic acid will also be observable.

#### 2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands for **60-fulleroacetic acid** include:

- A broad O-H stretching band for the carboxylic acid group.
- A sharp C=O stretching band for the carbonyl group.
- Characteristic C-H stretching and bending vibrations for the methylene group.
- Vibrational modes of the fullerene cage, which may be altered upon functionalization.[5]

#### 2.1.3. UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of C60 is significantly altered upon functionalization. The characteristic sharp absorption bands of pristine C60 in the UV region will be broadened and shifted in **60-fulleroacetic acid**, and the weak absorption in the visible region will be modified. [6][7]

### **Mass Spectrometry (MS)**

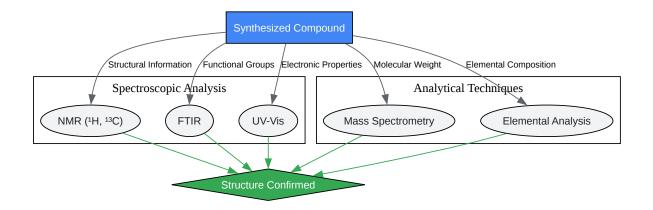
Mass spectrometry is used to determine the molecular weight of the product and confirm its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[8] The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C60H<sub>2</sub>O<sub>2</sub>.

## **Elemental Analysis**

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared with the theoretical values for the proposed structure of



#### 60-fulleroacetic acid.



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Caption: Logical flow of the characterization process.

## **Quantitative Data Summary**

The following tables summarize typical quantitative data obtained from the characterization of **60-fulleroacetic acid**.

Table 1: Synthesis and Physical Properties

Parameter	Value	Reference
Reaction Yield	Varies (typically moderate)	[2]
Appearance	Brown to black solid	General Observation
Solubility	Soluble in organic solvents like toluene, CS <sub>2</sub> , o- dichlorobenzene	General Observation

Table 2: Spectroscopic Data



Technique	Parameter	Characteristic Value	Reference
<sup>1</sup> H-NMR	Chemical Shift (δ)	~4.5-5.0 ppm (-CH <sub>2</sub> -), ~10-12 ppm (-COOH)	Estimated
<sup>13</sup> C-NMR	Chemical Shift (δ)	~70-80 ppm (sp³ C on cage), ~170-180 ppm (C=O)	Estimated
FTIR	Wavenumber (cm⁻¹)	~3000 (broad, O-H), ~1700 (s, C=O), ~527 (C60 cage)	[5]
UV-Vis	λmax (nm)	Broad absorption, loss of sharp C60 features	[6][7]

#### Table 3: Analytical Data

Technique	Parameter	Expected Result	Reference
Mass Spec.	Molecular Ion (m/z)	[M+H]+ or [M-H]- corresponding to C <sub>62</sub> H <sub>2</sub> O <sub>2</sub>	[8]
Elemental Analysis	% Composition	C: 95.87%, H: 0.26%, O: 3.87% (Theoretical)	Calculated

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